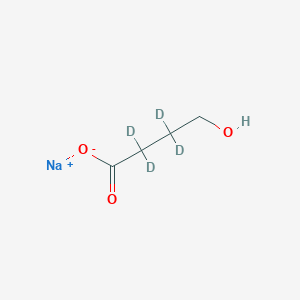
Maleato de bis(2,2,2-trifluoroetilo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,2-trifluoroethyl)maleate, also known as TFEM, is a compound that has been used in laboratory experiments for its unique properties. It is a trifluoroethyl ester of maleic acid and is a white, odourless, crystalline solid. TFEM has been widely used in the synthesis of various molecules, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Síntesis de H-fosfonatos
El maleato de bis(2,2,2-trifluoroetilo) se utiliza como precursor para la síntesis de H-fosfonatos {svg_1}. Se describe una síntesis asistida por microondas de H-fosfonatos diacíclicos y cíclicos a través de maleato de bis(2,2,2-trifluoroetilo). Este método permite la síntesis de varios H-fosfonatos cíclicos y H-fosfonatos diacíclicos hetero-sustituidos mediante una simple alcohólisis en condiciones no inertes y sin aditivos {svg_2}.
Reacciones de Horner-Wadsworth-Emmons
La aplicación de reactivos de 2-oxoalquilfosfonato de bis(2,2,2-trifluoroetilo) hizo que las reacciones de Horner-Wadsworth-Emmons fueran adecuadas para la formación no solo de enonas E-, sino también Z-insaturadas {svg_3}. Con esta modificación, la síntesis de los isómeros geométricos se puede realizar mediante reacciones similares {svg_4}.
Industria de las baterías
El carbonato de bis(2,2,2-trifluoroetilo), un compuesto relacionado, es un aditivo de electrolito altamente eficaz que se utiliza ampliamente en la industria de las baterías para mejorar el rendimiento y la estabilidad de las baterías de ion litio {svg_5}. Su notable estabilidad térmica y electroquímica lo convierte en una excelente opción para su uso en aplicaciones de alta temperatura y alto voltaje {svg_6}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Bis(2,2,2-trifluoroethyl)maleate is a chemical compound used primarily for research purposes
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.
Action Environment
The action, efficacy, and stability of Bis(2,2,2-trifluoroethyl)maleate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid inhalation . It’s also recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling the compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bis(2,2,2-trifluoroethyl)maleate can be achieved through a simple reaction between maleic anhydride and 2,2,2-trifluoroethanol in the presence of a suitable catalyst.", "Starting Materials": [ "Maleic anhydride", "2,2,2-trifluoroethanol", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Add maleic anhydride and 2,2,2-trifluoroethanol to a reaction flask", "Add a suitable catalyst (e.g. p-toluenesulfonic acid) to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent under reduced pressure to obtain the product" ] } | |
| 116401-64-0 | |
Fórmula molecular |
C8H6F6O4 |
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
bis(2,2,2-trifluoroethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C8H6F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-2H,3-4H2/b2-1+ |
Clave InChI |
KZTDZFZLDVZRCF-OWOJBTEDSA-N |
SMILES isomérico |
C(C(F)(F)F)OC(=O)/C=C/C(=O)OCC(F)(F)F |
SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
SMILES canónico |
C(C(F)(F)F)OC(=O)C=CC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)
![4-Methyl-2-(piperidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141554.png)
![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)
